molecular formula C9H12ClNO2 B1399556 4-Chloro-2-(2-methoxyethoxy)aniline CAS No. 1249036-70-1

4-Chloro-2-(2-methoxyethoxy)aniline

Cat. No. B1399556
M. Wt: 201.65 g/mol
InChI Key: NINBFZYATKMZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2-methoxyethoxy)aniline, also known as 4-methoxy-2-chloroaniline, is an important chemical compound with a wide range of applications in the scientific and industrial fields. It is a colorless, water-soluble liquid with a molecular weight of 149.58 g/mol and a boiling point of 124 °C. 4-Chloro-2-(2-methoxyethoxy)aniline is mainly used as an intermediate in the synthesis of various organic compounds, and is also used for the production of dyes, pharmaceuticals, and other chemicals. In addition, this compound has been studied extensively for its potential applications in biomedical research and drug development.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study by Habib, Hassan, and El‐Mekabaty (2013) involved the synthesis of novel quinazolinone derivatives, which included reactions with primary aromatic amines like 4-Chloro-2-(2-methoxyethoxy)aniline. These compounds were subjected to antimicrobial activity evaluation, highlighting the compound's potential in medicinal chemistry (Habib, Hassan, & El‐Mekabaty, 2013).

  • Fluorescence Quenching Studies : Research by Geethanjali, Nagaraja, and Melavanki (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline, which includes derivatives of 4-Chloro-2-(2-methoxyethoxy)aniline. The study provided insights into the quenching mechanisms and various quenching parameters, contributing to our understanding of fluorescence properties in these compounds (Geethanjali, Nagaraja, & Melavanki, 2015).

  • Spectroscopic and Theoretical Studies : A study conducted by Finazzi et al. (2003) involved infrared spectroscopic studies and theoretical calculations on N-(2-phenoxyethyl)aniline and its derivatives, which provided insights into their vibrational, geometrical, and electronic properties. This research is significant for understanding the spectroscopic behavior of compounds related to 4-Chloro-2-(2-methoxyethoxy)aniline (Finazzi et al., 2003).

  • Oxidation Studies : Gebhardt et al. (2008) explored the selective oxidation of substituted anilines, including derivatives similar to 4-Chloro-2-(2-methoxyethoxy)aniline, to produce azoxyarenes. This study contributes to the understanding of the reaction pathways and by-products in aniline oxidation processes (Gebhardt et al., 2008).

properties

IUPAC Name

4-chloro-2-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINBFZYATKMZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2-methoxyethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(2-methoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(2-methoxyethoxy)aniline
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(2-methoxyethoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(2-methoxyethoxy)aniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(2-methoxyethoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(2-methoxyethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.